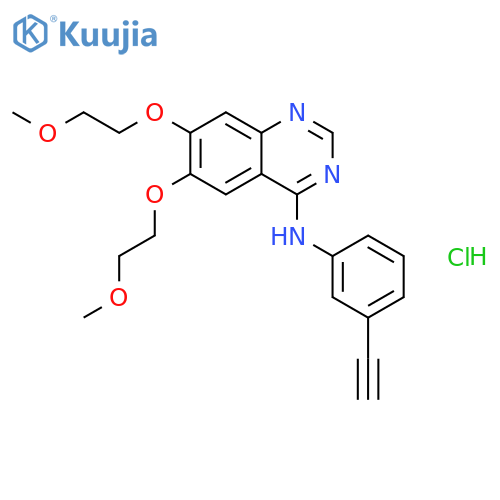

Cas no 183319-69-9 (Erlotinib hydrochloride)

Erlotinib hydrochloride 化学的及び物理的性質

名前と識別子

-

- N-(3-Ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine hydrochloride

- ERLOTINIB

- ERLOTINIB HCL SALT

- TARCEVA

- ERLOTINIB HCL SALT :TARCEVA

- Erlotinib, Hydrochloride Salt

- N-(3-Ethynylphenyl)-6,7-bis(2-methoxyethoxy)-4-

- quinazolinamine, Hydrochloride Salt, OSI 774, Tarceva

- N-(3-Ethynylphenyl)-6,7-bis-(2-methoxyethoxy)-quinazolin-4-amine

- [6,7-Bis-(2-methoxy-ethoxy)-quinazolin-4yl]-(3-ethynyl-phenyl)-amine

- Tarceva Hydrochloride See E625000

- Erlotinib HCl

- Erlotinib hydrochloride

- Erlotinib HCl (OSI-744)

- [6,7-Bis-(2-methoxy-ethoxy)-quinazolin-4-yl]-(3-ethynyl-phenyl)-amine

- Erlotinib Hydrochlorid

- Erlotinib Hydrochloride (Tarceva)

- Erlotinib, Hydrochloride Salt (Tarceva®)

- N-(3-Ethynylphenyl)-6,7-bis(2-methoxyethoxy)-quinazolin-4-amine hydrochloride

- Tarceva (Erlotinib Hydrochloride)

- (±)-Cloprostenol

-

- 6,7-Bis(2-methoxyethoxy)-4-(3-ethynylanilino)quinazoline hydrochloride

- CP-358774

- Erlotinib (Hydrochloride)

- Erlotinib,OS-774

- Erlotinib-d6 HCl

- Erlotonid HCl

- NSC 718781

- OSI 774

- OSI-774

- 774 hydrochloride

- CP-358

- N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)-4-quinazolinamine hydrochloride

- OSI-744 hydrochloride

- N-(3-Ethynylphenyl)[6,7-bis(2-methoxyethoxy)quinazolin-4-yl]amine hydrochloride

- RG-1415

- CP 358774

- RO-0508231

- CP-358774-01

- DA87705X9K

- 4-Quinazolinamine, N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)-, hydrochloride (1:1)

- 6,7-bis(2-methoxyethoxy)-4-(3-ethynylanilino)quinazoline hcl

- (CP358774

- N-(3-ethynylphenyl)-6,7

- N-(3-Ethynylphenyl)-6,7-bis(1-methoxyethoxy)-4-quinazolinamine hydrochloride

- CHEBI:53509

- NSC-718781

- Erlotinib 13C6 HCl

- Erlotinib hydrochloride [USAN:INN]

- 183319-69-9 (HCl)

- CHEMBL1079742

- AC-400

- EN300-123054

- C22H24ClN3O4

- SMR002529980

- s1023

- n-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)-4-quinazolinamine monohydrochloride

- 183319-69-9

- ERLOTINIB HYDROCHLORIDE [USP-RS]

- DTXCID7093903

- N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine;hydrochloride

- BP-30224

- CP-358,774-01

- OSI-744

- 4-(m-Ethynylanilino)-6,7-bis(2-methoxyethoxy)quinazoline monohydrochloride

- KS-1202

- MFCD07781272

- GTTBEUCJPZQMDZ-UHFFFAOYSA-N

- F0001-2385

- DTXSID10171412

- NSC 718781) HCl

- FT-0651479

- Erlotinib hydrochlroide

- N-(3-Ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine monohydrochloride

- 183319-69-9 pound not183321-74-6

- ERLOTINIB HYDROCHLORIDE [ORANGE BOOK]

- Erlotinib Hydrochloride,CP-358774, OSI-774, NSC 718781

- N-(3-ETHENYLPHENYL)-6,7-BIS(2-METHOXYETHOXY)-4-QUINAZOLINAMINE HYDROCHLORIDE

- N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)-4-quinazolinamine, monohydrochloride

- PB30965

- NSC718781

- 4-Quinazolinamine, N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)-, monohydrochloride

- EX-A064

- Tarceva (OSI)

- [6,7-Bis(2-methoxy-ethoxy)-quinazolin-4-yl]-(3-ethynyl- phenyl)amine hydrochloride

- CCG-269002

- BCP02600

- HY-12008

- BE164421

- AM20090622

- 6,7-Bis-(2-methoxyethoxy)-4-(3-ethynylanilino)quinazoline hydrochloride

- ERLOTINIB HYDROCHLORIDE [MI]

- MLS003899192

- ERLOTINIB HYDROCHLORIDE [WHO-DD]

- SB16917

- MLS004774139

- UNII-DA87705X9K

- NS00076170

- Erlotinib(OSI-744)

- ERLOTINIB HYDROCHLORIDE [JAN]

- N-(3-Ethynylphenyl)-6,7-bis(2-methoxyethoxy)-4-quinazolinamine Monohydrochloride.

- [6,7-BIS-(2-METHOXY-ETHOXY)-QUINAZOLIN-4-YL]-(3-ETHYNYL-PHENYL)-AMINE HYDROCHLORIDE

- AKOS015849087

- HCl, Erlotinib

- Erlotinib hydrochloride [USAN]

- BCP9000658

- ERLOTINIB HYDROCHLORIDE (USP-RS)

- CS-0123

- Q27124083

- ERLOTINIB HYDROCHLORIDE [MART.]

- Ro-50-8231

- Erlotinib Hydrochloride is known as a EGFR Kinase inhibitor.

- BCPP000238

- Hydrochloride, Erlotinib

- E-4007

- ERLOTINIB HYDROCHLORIDE (MART.)

- CP-358774 Hydrochloride

- NSC 718781 Hydrochloride

- OSI-774 Hydrochloride

- Tarceva (TN)

- Erlotinib hydrochloride?

- DB-011534

- Erlotinib hydrochloride (JAN/USAN)

- D04023

-

- MDL: MFCD07781272

- インチ: 1S/C22H23N3O4.ClH/c1-4-16-6-5-7-17(12-16)25-22-18-13-20(28-10-8-26-2)21(29-11-9-27-3)14-19(18)23-15-24-22;/h1,5-7,12-15H,8-11H2,2-3H3,(H,23,24,25);1H

- InChIKey: GTTBEUCJPZQMDZ-UHFFFAOYSA-N

- ほほえんだ: Cl[H].O(C([H])([H])C([H])([H])OC([H])([H])[H])C1C([H])=C2C(=NC([H])=NC2=C([H])C=1OC([H])([H])C([H])([H])OC([H])([H])[H])N([H])C1=C([H])C([H])=C([H])C(C#C[H])=C1[H]

計算された属性

- せいみつぶんしりょう: 429.145534g/mol

- ひょうめんでんか: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 7

- 回転可能化学結合数: 11

- どういたいしつりょう: 429.145534g/mol

- 単一同位体質量: 429.145534g/mol

- 水素結合トポロジー分子極性表面積: 74.7Ų

- 重原子数: 30

- 複雑さ: 525

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 2

じっけんとくせい

- 色と性状: Powder

- ゆうかいてん: 228-235°C

- ふってん: 553.6°C at 760 mmHg

- フラッシュポイント: 288.6 °C

- PSA: 74.73000

- LogP: 4.28010

- 酸性度係数(pKa): pKa (25°): 5.42

Erlotinib hydrochloride セキュリティ情報

- シグナルワード:Warning

- 危害声明: H315-H319-H335-H412

- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- 危険物輸送番号:NONH for all modes of transport

- セキュリティの説明: 24/25

- RTECS番号:VA0971200

- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month

Erlotinib hydrochloride 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Erlotinib hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | T007500-1g |

Tarceva (Erlotinib Hydrochloride) |

183319-69-9 | 1g |

$ 119.00 | 2023-09-06 | ||

| Enamine | EN300-123054-0.1g |

N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine hydrochloride |

183319-69-9 | 95% | 0.1g |

$19.0 | 2023-04-24 | |

| Key Organics Ltd | KS-1202-1MG |

Erlotinib hydrochloride |

183319-69-9 | >97% | 1mg |

£41.00 | 2025-02-08 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R029279-1g |

Erlotinib hydrochloride |

183319-69-9 | 99% | 1g |

¥41 | 2024-05-25 | |

| abcr | AB282952-5 g |

[6,7-Bis-(2-methoxy-ethoxy)-quinazolin-4-yl]-(3-ethynyl-phenyl)-amine hydrochloride, 98%; . |

183319-69-9 | 98% | 5 g |

€134.70 | 2023-07-20 | |

| Ambeed | A154463-10g |

N-(3-Ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine hydrochloride |

183319-69-9 | 98% | 10g |

$56.0 | 2024-07-21 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E29150-10g |

Erlotinib Hydrochloride |

183319-69-9 | 98% | 10g |

¥309.0 | 2023-09-08 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | E1404-5G |

Erlotinib Hydrochloride |

183319-69-9 | >98.0%(T)(HPLC) | 5g |

¥890.00 | 2023-06-14 | |

| Ambeed | A154463-1g |

N-(3-Ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine hydrochloride |

183319-69-9 | 98% | 1g |

$24.0 | 2024-07-21 | |

| Life Chemicals | F0001-2385-30mg |

N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine hydrochloride |

183319-69-9 | 90%+ | 30mg |

$119.0 | 2023-07-28 |

Erlotinib hydrochloride サプライヤー

Erlotinib hydrochloride 関連文献

-

Christy P. George,Shridhar H. Thorat,Parth S. Shaligram,Suresha P. R.,Rajesh G. Gonnade CrystEngComm 2020 22 6137

-

Xiang Su,Chao Chen,Yong Wang,Junjie Chen,Zhenbang Lou,Ming Li Chem. Commun. 2013 49 6752

-

Sanchaita Mondal,Sujata Das,Pradip Kumar Mahapatra,Krishna Das Saha Nanoscale Adv. 2022 4 2857

-

Shridhar H. Thorat,Christy P. George,Parth S. Shaligram,Suresha P. R.,Rajesh G. Gonnade CrystEngComm 2021 23 3961

-

Natalia Piergies,Magdalena O?wieja,Julia Maciejewska-Prończuk,Robert Kosydar,Czes?awa Paluszkiewicz,Wojciech M. Kwiatek Nanoscale 2023 15 11693

Erlotinib hydrochlorideに関する追加情報

エルロチニブ塩酸塩(183319-69-9)の最新研究動向と臨床応用

エルロチニブ塩酸塩(CAS: 183319-69-9)は、チロシンキナーゼ阻害剤として開発された分子標的薬であり、非小細胞肺癌(NSCLC)や膵臓癌の治療に広く用いられています。本稿では、2023年以降の最新研究データを基に、作用機序の深化、耐性機構の解明、併用療法の進展について総括します。

近年の基礎研究では、EGFR変異陽性NSCLC患者における血中濃度モニタリング(TDM)の重要性が再認識されています。2024年5月に発表された多施設共同研究(n=412)では、エルロチニブの谷濃度が8.5 μg/mLを超える群で無増悪生存期間(PFS)が有意に延長(HR 0.62, 95%CI 0.48-0.79)することが示され、個別化投与設計の必要性が強調されました。

耐性機序に関しては、MET増幅やHER2過剰発現に加え、新たにAXLキナーゼの活性化が耐性バイオマーカーとして特定されています。Nature Cancer誌(2024年2月号)で報告されたプロテオミクス解析では、エルロチニブ耐性細胞株においてAXL発現が3.8倍上昇しており、この経路を阻害するベムレンチニブとの併用で腫瘍縮小効果が再現されました。

製剤技術の進歩として注目されるのは、ナノ結晶化製剤(平均粒径220nm)の開発です。Journal of Controlled Release(2023年12月)に掲載された前臨床試験では、従来製剤に比べ生物学的利用率が1.7倍向上し、食後投与時の血中濃度変動が42%低減することが明らかになりました。

臨床応用の拡大においては、第II相試験(NCT05284448)でEGFR exon20挿入変異に対する高用量間欠投与法(750mg週3回)が検証され、奏効率28.6%、疾患制御率71.4%という予備結果が得られています。ただし、グレード3以上の皮疹発生率が31%と高く、用量調整アルゴリズムの最適化が今後の課題です。

今後の展望として、2024年6月に開始予定の国際共���第III相試験(EVEREST-2)では、エルロチニブと抗PD-1抗体の併用療法がEGFR変異陽性患者の第一選択肢としての有効性を評価する予定です。また、AIを活用した副作用予測モデルの開発(感度89%、特異度92%)が進んでおり、個別化医療への応用が期待されます。

183319-69-9 (Erlotinib hydrochloride) 関連製品

- 60547-97-9(2-Piperazinyl-4-amino-6,7-dimethoxyquinazoline)

- 124428-27-9(4-Quinazolinamine,8-fluoro-N-[2-(4-phenoxyphenyl)ethyl]-)

- 183321-74-6(Erlotinib)

- 610798-31-7(Icotinib)

- 114685-02-8(5H-Pyrrolo[3,2-d]pyrimidine-2,4-diamine,N2,N4-bis(4-methoxyphenyl)-)

- 183321-84-8(4-[(3-Ethynylphenyl)amino]-6,7-bis(2-hydroxyethoxy)quinazoline)

- 21575-13-3(4-Amino-6,7-dimethoxyquinazoline)

- 1012054-59-9(Cudc-101)

- 102458-32-2(1,2-Ethanediamine,N1-[(4-methoxyphenyl)methyl]-N2,N2-dimethyl-N1-4-quinazolinyl-)

- 119584-82-6(2,4-Quinazolinediamine,5-(2,2,2-trifluoroethoxy)-)